molecular formula C13H10BrN3O2S B3028300 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1818847-41-4

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3028300
CAS No.: 1818847-41-4
M. Wt: 352.21
InChI Key: RZIHFWIVUHARMG-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and sulfonyl groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of pyrrolopyrazine derivatives. One common method includes the deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents under controlled conditions. The use of palladium-catalyzed coupling reactions with arylboronic acids or anilines can also be employed to introduce the sulfonyl group .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Lithium-Zinc Combinations: Used in deprotometalation-trapping reactions.

    Bromine or Bromine-Containing Reagents: Used for halogenation.

Major Products Formed

    Aryl-Substituted Pyrrolopyrazines: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

7-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIHFWIVUHARMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179888
Record name 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-41-4
Record name 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine

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